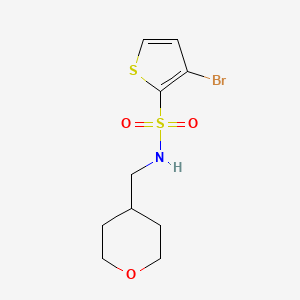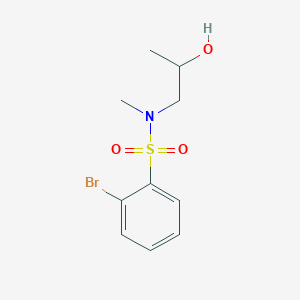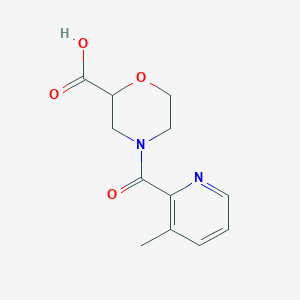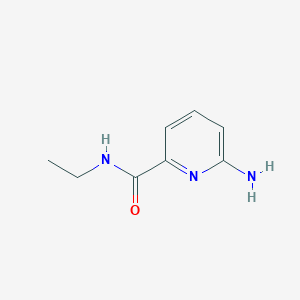
3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of thiophene sulfonamides, which have shown potential in various applications, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of 3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in the progression of diseases such as cancer and inflammation. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and physiological effects:
Studies have shown that this compound has biochemical and physiological effects on cells and tissues. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. Further studies are needed to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide in lab experiments include its ease of synthesis, good yield, and potential in various scientific research applications. However, its limitations include its cost, toxicity, and limited availability.
Future Directions
There are several future directions for research on 3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide. These include:
1. Developing new derivatives of this compound with improved potency and selectivity for specific diseases.
2. Studying the mechanism of action of this compound in more detail to identify potential targets for drug development.
3. Investigating the toxicity and pharmacokinetics of this compound in animal models to determine its safety and efficacy in humans.
4. Exploring the potential of this compound in other applications such as materials science and organic synthesis.
In conclusion, this compound is a promising compound with potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development and other applications.
Synthesis Methods
The synthesis of 3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide involves the reaction of 3-bromo-thiophene-2-sulfonyl chloride with oxan-4-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is obtained in good yield and can be purified by column chromatography.
Scientific Research Applications
3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide has shown potential in various scientific research applications. It has been used as a starting material for the synthesis of other thiophene sulfonamides that have shown promising results in medicinal chemistry. Some of the potential applications of this compound include the development of new drugs for the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
3-bromo-N-(oxan-4-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S2/c11-9-3-6-16-10(9)17(13,14)12-7-8-1-4-15-5-2-8/h3,6,8,12H,1-2,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEXKQRIXJNSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNS(=O)(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)


![1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)


![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)
![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)
![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)

![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)
![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)